![molecular formula C13H19ClF3NO2 B2936317 2-Chloro-1-[2-cyclopentyl-6-(trifluoromethyl)morpholin-4-yl]propan-1-one CAS No. 2411289-84-2](/img/structure/B2936317.png)
2-Chloro-1-[2-cyclopentyl-6-(trifluoromethyl)morpholin-4-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-[2-cyclopentyl-6-(trifluoromethyl)morpholin-4-yl]propan-1-one is a chemical compound that is widely used in scientific research for its unique properties. It is a cyclic amine that has a morpholine ring and a cyclopentyl ring, which makes it an ideal candidate for drug discovery and development.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-[2-cyclopentyl-6-(trifluoromethyl)morpholin-4-yl]propan-1-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as DNA topoisomerases and histone deacetylases. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to inhibit the growth of certain bacteria and fungi. Additionally, it has been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Chloro-1-[2-cyclopentyl-6-(trifluoromethyl)morpholin-4-yl]propan-1-one in lab experiments include its potent antitumor and antiviral activities, its ability to inhibit the activity of certain enzymes, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound include its complex synthesis method and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research and development of 2-Chloro-1-[2-cyclopentyl-6-(trifluoromethyl)morpholin-4-yl]propan-1-one. One potential direction is to further study its mechanism of action and identify new targets for drug development. Another potential direction is to explore its potential as a treatment for other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, there is potential for the development of new analogs of this compound with improved properties and reduced toxicity.
Synthesemethoden
The synthesis of 2-Chloro-1-[2-cyclopentyl-6-(trifluoromethyl)morpholin-4-yl]propan-1-one is a complex process that involves several steps. The first step involves the reaction of 2-cyclopentyl-6-(trifluoromethyl)morpholine with chloroacetyl chloride to form 2-chloro-1-[2-cyclopentyl-6-(trifluoromethyl)morpholin-4-yl]ethanone. The second step involves the reaction of the ethanone with propionic anhydride to form this compound. The final product is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-[2-cyclopentyl-6-(trifluoromethyl)morpholin-4-yl]propan-1-one has a wide range of scientific research applications. It is commonly used in drug discovery and development as it has been shown to have potent antitumor and antiviral activities. It has also been used in the development of new antibiotics and antifungal agents. Additionally, it has been used in the study of various biological processes such as protein-protein interactions and enzyme kinetics.
Eigenschaften
IUPAC Name |
2-chloro-1-[2-cyclopentyl-6-(trifluoromethyl)morpholin-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClF3NO2/c1-8(14)12(19)18-6-10(9-4-2-3-5-9)20-11(7-18)13(15,16)17/h8-11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCYXRLBUCMBDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(OC(C1)C(F)(F)F)C2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[3-(Ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B2936234.png)
![3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B2936235.png)
![Ethyl 3-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]benzoate](/img/structure/B2936236.png)

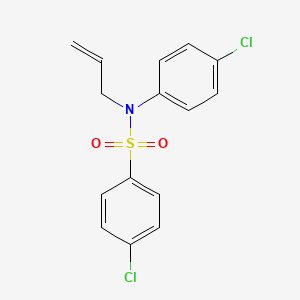
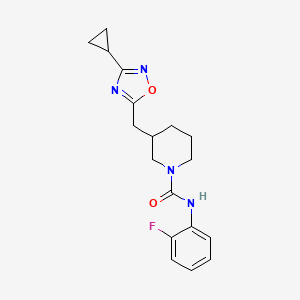
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,6-difluorobenzamide](/img/structure/B2936241.png)
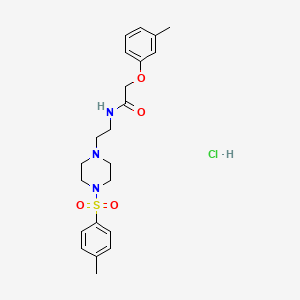

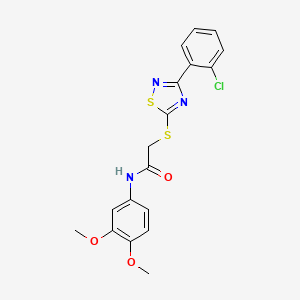

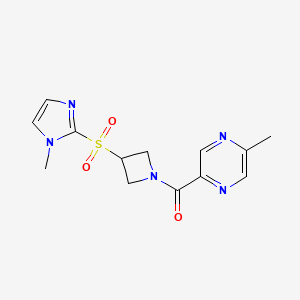
![2-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2936252.png)
![N-(3-chloro-4-methylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2936255.png)
